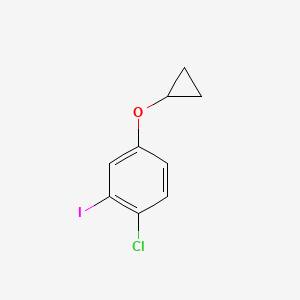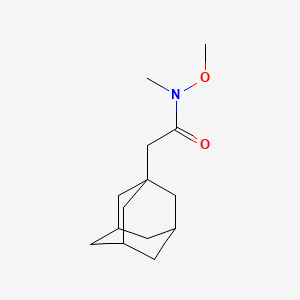![molecular formula C26H29N5O2 B14804265 4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid CAS No. 89135-27-3](/img/structure/B14804265.png)
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid is an organic compound characterized by its complex structure, which includes multiple diazenyl groups and a benzoic acid moiety. This compound is notable for its vibrant color properties, making it useful in various applications, particularly in the field of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by coupling reactions with various aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazenyl intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions in batch reactors. The process is optimized for yield and purity, often employing continuous monitoring and automated control systems to maintain reaction conditions. Solvent extraction and recrystallization are common methods used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nitrating agents.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of 4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid involves its interaction with molecular targets through its diazenyl groups. These groups can participate in electron transfer reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-{4-[(E)-{4-(Dimethylamino)phenyl}diazenyl]phenyl}diazenyl]benzenesulfonic acid
- 3-[(E)-{4-(Methylamino)phenyl}diazenyl]benzoic acid
Uniqueness
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid is unique due to its hexyl(methyl)amino substituent, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity profiles.
Propriétés
Numéro CAS |
89135-27-3 |
|---|---|
Formule moléculaire |
C26H29N5O2 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
4-[[4-[[4-[hexyl(methyl)amino]phenyl]diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C26H29N5O2/c1-3-4-5-6-19-31(2)25-17-15-24(16-18-25)30-29-23-13-11-22(12-14-23)28-27-21-9-7-20(8-10-21)26(32)33/h7-18H,3-6,19H2,1-2H3,(H,32,33) |
Clé InChI |
IUISLXHNQUDYRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B14804195.png)
![5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine](/img/structure/B14804196.png)
![(3E)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B14804200.png)

![9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine](/img/structure/B14804211.png)
![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)

![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B14804236.png)
![3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14804237.png)

![(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B14804261.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)

